molecular formula C21H22BrNO3 B11420614 5-bromo-7-methyl-1-[4-(pentyloxy)benzyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[4-(pentyloxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11420614
M. Wt: 416.3 g/mol
InChI Key: HUQBAUVYXUXOLV-UHFFFAOYSA-N
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Description

5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 5-position of the indole ring.

    Methylation: Addition of a methyl group at the 7-position.

    Alkylation: Attachment of the pentyl group to the phenyl ring through an ether linkage.

    Cyclization: Formation of the dihydroindole-2,3-dione core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole ring to more oxidized forms.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce diols.

Scientific Research Applications

5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[(4-pentoxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C21H22BrNO3/c1-3-4-5-10-26-17-8-6-15(7-9-17)13-23-19-14(2)11-16(22)12-18(19)20(24)21(23)25/h6-9,11-12H,3-5,10,13H2,1-2H3

InChI Key

HUQBAUVYXUXOLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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